Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-(6-methoxy-2,3-dihydro-1-benzothiophen-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3S/c1-3-16-13(14)6-9-8-17-12-7-10(15-2)4-5-11(9)12/h4-5,7,9H,3,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQCCXZYZATKBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CSC2=C1C=CC(=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
In a representative procedure, methyl 2-(4-methoxyphenyl)acetate reacts with 3-methoxybenzaldehyde in the presence of S₈ and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 110°C for 16 hours. The reaction proceeds through a radical-mediated cyclization, where sulfur bridges the α-carbon of the ester and the aldehyde’s aryl group, forming the dihydrobenzo[b]thiophene core. The methoxy group’s position is dictated by the aldehyde’s substitution pattern, with 3-methoxybenzaldehyde yielding the 6-methoxy isomer after cyclization.
Table 1: Optimization of Cyclization Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 110°C | Maximizes ring closure |
| Solvent | DMF | Enhances solubility of S₈ |
| Base | K₂CO₃ (3.0 equiv) | Neutralizes H₂S byproduct |
| Reaction Time | 16 hours | Ensures complete conversion |
Post-cyclization, the methyl ester is transesterified to ethyl acetate using ethanol and sulfuric acid, achieving >80% conversion.
Palladium-catalyzed reactions allow modular introduction of the ethyl acetate group after core assembly. A Suzuki-Miyaura coupling between 3-bromo-6-methoxy-2,3-dihydrobenzo[b]thiophene and ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acetate exemplifies this approach.
Reaction Conditions and Challenges
Using Pd(OAc)₂ (0.1 mol%) and K₂CO₃ in DMF at 120°C, the coupling achieves a 65% yield. Challenges include boronate ester instability, necessitating anhydrous conditions.
Table 2: Cross-Coupling Optimization
| Condition | Effect on Yield |
|---|---|
| Pd(OAc)₂ loading | <0.1%: Incomplete |
| 0.1%: Optimal | |
| Solvent | DMF > DMSO > THF |
| Temperature | 120°C |
Comparative Analysis of Methodologies
Table 3: Method Comparison
| Method | Yield (%) | Scalability | Regioselectivity |
|---|---|---|---|
| Sulfur Cyclization | 80 | High | Moderate |
| Electrochemical | 72 | Medium | High |
| Cross-Coupling | 65 | Low | High |
-
Sulfur Cyclization : Preferred for bulk synthesis but requires precise aldehyde substitution.
-
Electrochemical : Ideal for regioselectivity but demands specialized equipment.
-
Cross-Coupling : Flexible for derivatives but limited by boronate availability.
Functional Group Compatibility and Side Reactions
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorosulfonic acid (HSO3Cl) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring.
Scientific Research Applications
Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate is not well-documented. thiophene derivatives generally exert their effects by interacting with specific molecular targets and pathways. For example, some thiophene-based drugs act as voltage-gated sodium channel blockers, while others inhibit specific enzymes or receptors .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations on the Dihydrobenzo[b]thiophene Core
Ethyl 2-(2,3-dihydro-6-hydroxybenzo[b]thiophen-3-yl)acetate
- Structure : Differs by a hydroxyl (-OH) group at the 6-position instead of methoxy (-OCH₃) .
- Properties: Higher polarity due to -OH, leading to increased solubility in polar solvents. Potential for hydrogen bonding, which may elevate melting points compared to the methoxy analog. CAS: 4671-68-5; Molecular formula: C₁₂H₁₄O₃S .
N-[trans-(6-Methoxy-1,1-dioxo-2-phenyl-2,3-dihydrobenzo[b]thiophen-3-yl)]acetamide (Compound 5i)
- Structure : Contains a sulfone (1,1-dioxo) group and an acetamide substituent in addition to the 6-methoxy group .
- Properties :
- Higher melting point (195–198°C) due to increased crystallinity from sulfone and acetamide groups.
- Enhanced electronic withdrawal from the sulfone group may reduce nucleophilicity compared to the target compound.
Halogen-Substituted Derivatives
Ethyl 2-(5-bromobenzo[b]thiophen-3-yl)acetate
Functional Group Modifications
Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate
- Structure: Replaces the dihydrobenzo[b]thiophene with a quinazolinone-thioether system .
- Thioether linkage may confer resistance to enzymatic hydrolysis compared to ester groups.
N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide
Physicochemical and Spectral Data Comparison
Table 1: Key Properties of Selected Analogs
Spectral Data Insights
- ¹H NMR: Target compound: Methoxy protons (~δ 3.8–4.0), ethyl ester (δ 1.2–1.4 for CH₃, δ 4.1–4.3 for CH₂). Compound 5i: Additional acetamide NH signal (δ ~8.0) and sulfone-related deshielding .
Biological Activity
Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate, with the CAS number 159783-10-5, is a thiophene derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which combines an ethyl ester group and a methoxy group attached to a thiophene ring. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C13H16O3S
- Molecular Weight : 252.33 g/mol
- Appearance : Typically appears as a white to light yellow solid.
The biological effects of this compound are not fully elucidated but are believed to involve interactions with specific molecular targets. Thiophene derivatives often influence various biological pathways through:
- Enzyme Inhibition : Many thiophene compounds act as enzyme inhibitors, affecting metabolic pathways.
- Receptor Modulation : Some derivatives may interact with neurotransmitter receptors or ion channels.
Anticancer Activity
Research has indicated that thiophene derivatives exhibit significant anticancer properties. A study highlighted the antiproliferative effects of structurally similar compounds on various cancer cell lines, suggesting that this compound may also possess such activity. For instance:
- In vitro Studies : Compounds with similar structures have shown IC50 values ranging from 30 nM to over 200 nM against different cancer cell lines such as HeLa and A549 .
Anti-inflammatory Effects
Some thiophene derivatives have been documented to exhibit anti-inflammatory properties. This suggests potential therapeutic applications in treating inflammatory diseases.
Research Findings and Case Studies
A review of literature reveals several studies focusing on the biological activities of thiophene derivatives:
- Antiviral Activity : Compounds structurally similar to this compound have shown promising antiviral effects, particularly against Tobacco Mosaic Virus (TMV), with more than 40% inactivation at specific concentrations .
- Apoptotic Induction : Research indicates that certain thiophene derivatives can induce apoptosis in cancer cells by activating intrinsic pathways . This is crucial for developing anticancer therapies.
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with other known thiophene derivatives:
| Compound Name | Biological Activity | IC50 (nM) |
|---|---|---|
| Suprofen | Anti-inflammatory | ~100 |
| Articaine | Local anesthetic | ~200 |
| Ethyl 2-(6-methoxy...) | Potential anticancer and antiviral | Not yet determined |
Q & A
Q. How can researchers optimize the synthetic yield of Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate?
Methodological Answer: The synthesis of this compound typically involves multi-step organic reactions, including cyclization and esterification. Key factors to optimize yield include:
- Reagent Ratios: Stoichiometric excess of intermediates (e.g., benzofuran derivatives) to drive reactions to completion .
- Solvent Selection: Polar aprotic solvents (e.g., dichloromethane or ethanol) enhance solubility and reaction efficiency .
- Catalysts: Acidic or basic catalysts (e.g., H₂SO₄ for esterification) improve reaction rates .
- Temperature Control: Moderate heating (60–80°C) balances reaction kinetics and side-product minimization .
Example Protocol:
Q. What analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 278.08) .
- X-ray Crystallography: For unambiguous confirmation, use SHELX programs for refinement (e.g., SHELXL for small-molecule structures) .
Common Pitfalls:
Q. How can researchers assess the purity of this compound for biological assays?
Methodological Answer:
- Chromatography:
- Thermal Analysis:
- DSC: Monitor melting point consistency (deviations <2°C indicate impurities) .
- Elemental Analysis: Match experimental vs. theoretical C, H, N, S content (±0.4% tolerance) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in spectral interpretations of this compound?
Methodological Answer: Conflicting NMR/MS data (e.g., unexpected coupling constants or fragment ions) may arise from polymorphism or conformational flexibility.
Q. What strategies address discrepancies in biological activity data across studies?
Methodological Answer: Variability in IC₅₀ values or receptor binding may stem from:
- Solubility Differences: Use DMSO stock solutions standardized to ≤0.1% v/v in assays .
- Metabolite Interference: Conduct LC-MS/MS to identify degradation products during bioassays .
- Structural Analogues: Compare activity with derivatives (e.g., methyl vs. ethyl esters) to isolate pharmacophore contributions .
Case Study:
Ethyl 2-(2-oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetate showed divergent antibacterial activity due to esterase-mediated hydrolysis; control experiments with protease inhibitors clarified results .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to predict binding to target enzymes (e.g., cyclooxygenase-2) .
- ADMET Prediction: Software like SwissADME estimates logP (optimal range: 2–3), bioavailability, and CYP450 interactions .
- QSAR Models: Corporate substituent effects (e.g., methoxy vs. chloro groups) on activity using partial least squares regression .
Example:
Replacing the methoxy group with a trifluoromethyl moiety improved metabolic stability (t₁/₂ increased from 2.1 to 5.3 h) .
Q. What experimental approaches elucidate the mechanism of action in cellular systems?
Methodological Answer:
- Fluorescence Polarization: Track compound binding to fluorescently tagged receptors .
- Kinetic Studies: Use stopped-flow spectroscopy to measure reaction rates with thiol-containing enzymes .
- CRISPR-Cas9 Knockouts: Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
Data Interpretation:
Contradictory results (e.g., activation in one cell line vs. inhibition in another) may indicate off-target effects; employ proteomic profiling (e.g., SILAC) for comprehensive target identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
